

Definitive Guide to 1-(Morpholin-3-yl)propan-2-one HCl

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Compound of Interest

Compound Name:	1-(Morpholin-3-yl)propan-2-one hydrochloride
CAS No.:	1461715-62-7
Cat. No.:	B1378679

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Identification, Structural Validation, and Synthetic Utility[1]

Part 1: Executive Summary & Identification[1][3]

The compound 1-(Morpholin-3-yl)propan-2-one is a specialized heterocyclic building block used in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] It features a morpholine ring substituted at the carbon-3 position with an acetyl group.[1][2][3]

Crucial Distinction: Researchers must distinguish this compound from its regioisomer, 1-(morpholin-4-yl)propan-2-one (Morpholinoacetone), which is substituted at the nitrogen atom.[1][3] The 3-substituted isomer is significantly rarer and offers a chiral center (C3), providing vectors for stereoselective interactions in protein binding pockets.[1][2][3]

Identity Matrix[1][2][3]

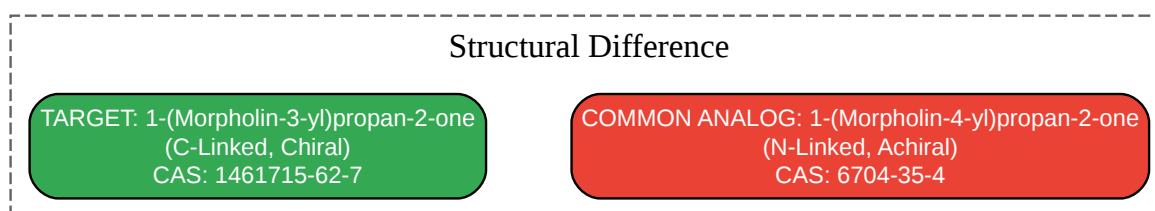
Property	Value
Chemical Name	1-(Morpholin-3-yl)propan-2-one Hydrochloride
CAS Number (HCl Salt)	1461715-62-7
CAS Number (Free Base)	1461869-46-4
Molecular Formula	C ₇ H ₁₃ NO ₂ [1][4][5] · HCl
Molecular Weight	179.65 g/mol (Salt) / 143.19 g/mol (Base)
MDL Number	MFCD28144670 (varies by vendor)
Common Synonyms	1-(3-Morpholinyl)-2-propanone HCl; (Morpholin-3-yl)acetone HCl

Part 2: Structural Analysis & The "Isomer Trap"[1]

In high-throughput synthesis, the ambiguity of the term "Morpholinoacetone" often leads to the purchase of the wrong isomer.[1][2][3] The 4-substituted isomer is achiral and chemically distinct from the 3-substituted target.[1][3]

Structural Comparison (Isomerism)[1][3]

The following diagram illustrates the critical difference between the target (C3-substituted) and the common impurity/analog (N4-substituted).



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Figure 1: Structural divergence between the C3-linked target and the common N4-linked analog.

Stereochemistry

The C3 position is a stereocenter.^{[1][2][3]} While the CAS 1461715-62-7 typically refers to the racemate, enantiopure forms ((R)- or (S)-) are often required for late-stage lead optimization.^[1]

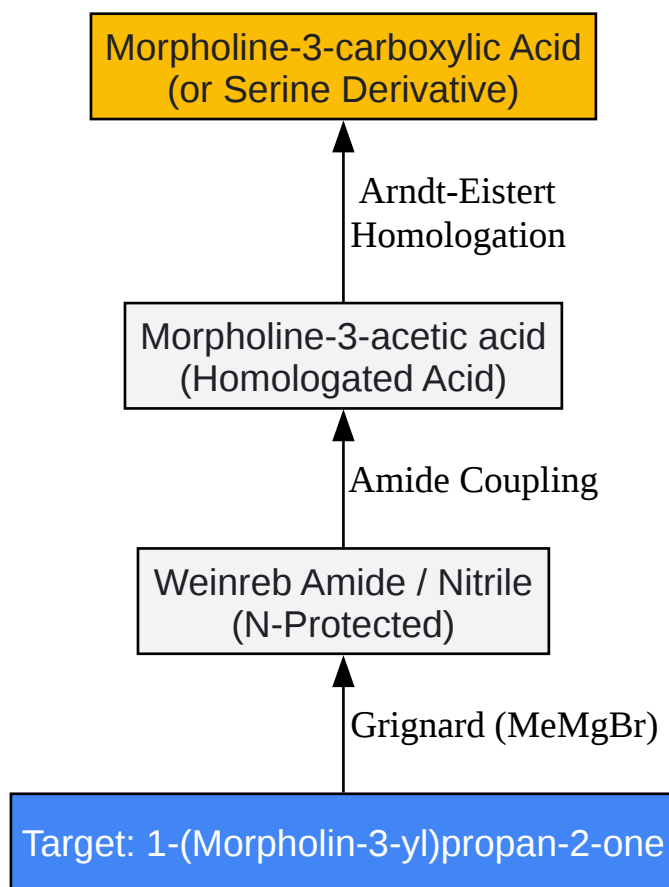
- Chiral Implications: The 3-position allows the morpholine nitrogen to remain a secondary amine (if unprotected), available for further functionalization (e.g., reductive amination or amide coupling), whereas the 4-position isomer has a tertiary amine that is chemically capped.^{[1][3]}

Part 3: Synthetic Logic & Retrosynthesis^[1]

Synthesizing 3-substituted morpholines is more challenging than their 4-substituted counterparts.^{[1][3]} The synthesis typically relies on "Chiral Pool" starting materials (amino acids) or cyclization of amino-diols.^{[1][2][3]}

Proposed Retrosynthetic Pathway

To access the 1-(morpholin-3-yl)propan-2-one scaffold, a robust approach involves the homologation of morpholine-3-carboxylic acid derivatives.^[1]



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Figure 2: Retrosynthetic disconnection showing the derivation from the morpholine-3-carboxylic acid scaffold.

Synthetic Protocol (General Methodology)

Note: Specific reaction conditions depend on the protecting group strategy (Boc vs. Cbz).

- Starting Material: N-Boc-morpholine-3-carboxylic acid.[1][3]
- Homologation (Arndt-Eistert):
 - Activate acid to mixed anhydride or acid chloride.[1][2][3]
 - React with diazomethane to form the alpha-diazoketone.[1][2][3]

- Wolff rearrangement in the presence of water/alcohol to yield the homologated ester/acid (Morpholine-3-acetic acid derivative).[1][3]
- Ketone Formation:
 - Convert the homologated acid to a Weinreb Amide (N-methoxy-N-methylamide).[1][3]
 - Treat with Methylmagnesium bromide (MeMgBr) at 0°C to install the methyl ketone.[1][2][3]
- Deprotection:
 - Treat with 4M HCl in Dioxane to remove the Boc group and precipitate the Hydrochloride salt (Target CAS: 1461715-62-7).[1][3]

Part 4: Applications in Drug Discovery[1]

This compound serves as a versatile fragment and linker.[1][2][3]

- Secondary Amine Vector: The free NH at position 4 allows the morpholine ring to be attached to a larger core scaffold (e.g., a kinase hinge binder) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.[1][2][3]
- Ketone Handle: The acetone side chain provides a reactive electrophile for:
 - Reductive Amination: Linking to primary amines to create flexible ethyl-amine linkers.[1][2][3]
 - Horner-Wadsworth-Emmons: Extension into unsaturated systems.[1][3]
- Solubility Enhancement: The morpholine ether oxygen and the amine contribute to improved aqueous solubility and metabolic stability (low lipophilicity, LogP < 1).[1][2][3]

Part 5: Handling & Storage[1]

- Physical State: White to off-white hygroscopic solid (HCl salt).[1][2][3]

- Solubility: Highly soluble in Water, DMSO, and Methanol.[1][2][3] Sparingly soluble in Dichloromethane.[1][2][3]
- Stability: Hygroscopic.[1][2][3] Store in a desiccator at -20°C. The free base is prone to oxidation and should be generated in situ or stored under inert gas.[1][2][3]
- Safety: Irritant.[1][2][3] Wear standard PPE (gloves, goggles).[1][2][3] Avoid inhalation of dust.[1][2][3][6]

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